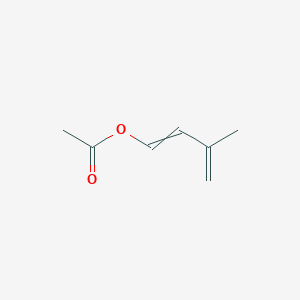
1-Acetoxy-3-methyl-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its clear, colorless to slightly yellow viscous liquid form . It is a derivative of butadiene, featuring an acetoxy group at the first carbon and a methyl group at the third carbon.
Preparation Methods
1-Acetoxy-3-methyl-1,3-butadiene can be synthesized through several methods:
-
Synthetic Routes
Reaction of Crotonaldehyde with Acetic Anhydride: This method involves the reaction of crotonaldehyde with acetic anhydride in the presence of potassium or sodium acetate as a catalyst. The reaction mixture is refluxed, and the product is extracted and purified through distillation.
Acetoxylation of 1,3-Butadiene: This method involves the gas-phase acetoxylation of 1,3-butadiene in the presence of a palladium-potassium acetate (Pd-KOAc) catalyst.
-
Industrial Production Methods
Chemical Reactions Analysis
1-Acetoxy-3-methyl-1,3-butadiene undergoes various chemical reactions, including:
-
Diels-Alder Reactions
With Ortho-Carbazolequinones: This reaction yields benzocarbazolequinone.
With Diethyl Ketovinylphosphonate: This reaction can occur with or without Lewis acid assistance.
With Methyl Acrylate: This reaction yields racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acid.
-
Cycloaddition Reactions
-
Photocatalysis
Visible Light Photocatalysis: This reaction involves the use of visible light to catalyze the reaction.
Scientific Research Applications
1-Acetoxy-3-methyl-1,3-butadiene has several applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of 1-Acetoxy-3-methyl-1,3-butadiene involves its role as a diene in cycloaddition reactions. The compound participates in [4+2] cycloadditions, forming six-membered rings with dienophiles . These reactions are facilitated by the electronic properties of the acetoxy and methyl groups, which enhance the reactivity of the diene.
Comparison with Similar Compounds
1-Acetoxy-3-methyl-1,3-butadiene can be compared with other similar compounds:
-
1-Methoxy-1,3-butadiene
-
1-(Trimethylsiloxy)-1,3-butadiene
-
Trans-1-Phenyl-1,3-butadiene
-
2-Methyl-1,3-butadiene (Isoprene)
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-methylbuta-1,3-dienyl acetate |
InChI |
InChI=1S/C7H10O2/c1-6(2)4-5-9-7(3)8/h4-5H,1H2,2-3H3 |
InChI Key |
KRROLIZNADPOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=COC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

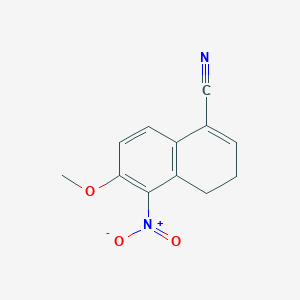
![2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid](/img/structure/B8380662.png)
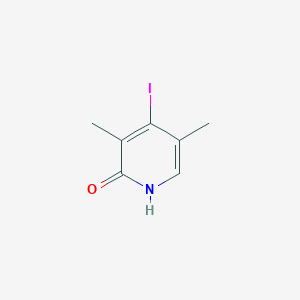
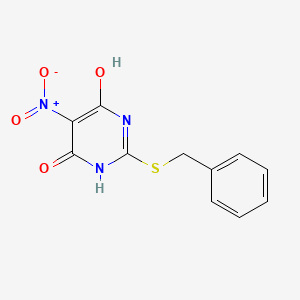



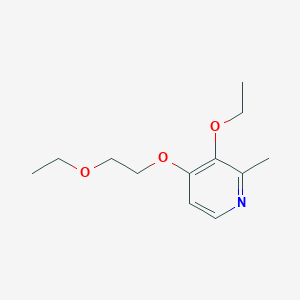
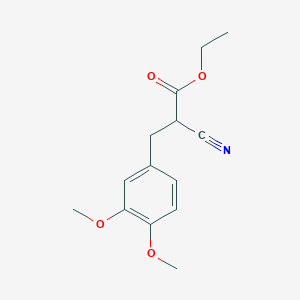
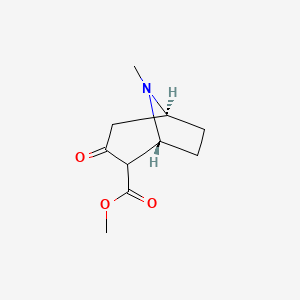
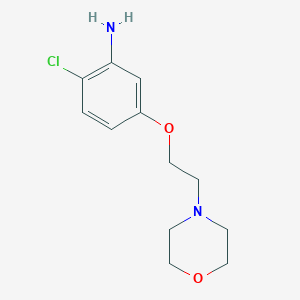
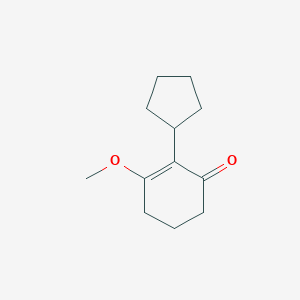
![N-(7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)nicotinamide](/img/structure/B8380726.png)
